(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
CAS No.: 13734-29-7
VCID: VC21541065
Molecular Formula: C18H28N2O6S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an intermediate in drug development. This compound is characterized by its stereochemistry, protective tert-butoxycarbonyl (Boc) group, and a sulfonamide moiety, which are commonly used in peptide synthesis and pharmaceutical research. SynthesisThe synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid involves the following steps:
These steps ensure high stereochemical purity and yield. Applications(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid is primarily utilized as:
Structural FeaturesThe molecular structure of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid includes:
Future DirectionsResearch on this compound could focus on:
|
---|---|
CAS No. | 13734-29-7 |
Product Name | (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |
Molecular Formula | C18H28N2O6S |
Molecular Weight | 400.5 g/mol |
IUPAC Name | (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1 |
Standard InChIKey | HSTSERPPSSLPFN-HNNXBMFYSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Synonyms | 13734-29-7;Boc-Lys(Tos)-OH;(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoicacid;AmbotzBAA5800;N-a-Boc-N-e-tosyl-L-lysine;AC1M06X1;CTK8B8543;MolPort-004-964-871;ZINC2390938;ANW-60643;AJ-35699;AK-87731;TC-149388;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoicacid |
PubChem Compound | 1991702 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume